Fmoc-Glu-AMC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

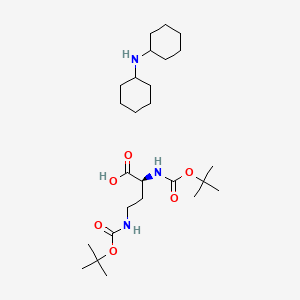

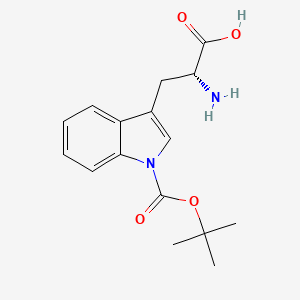

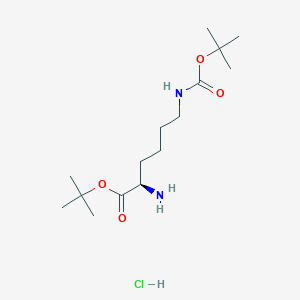

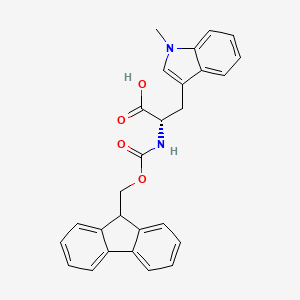

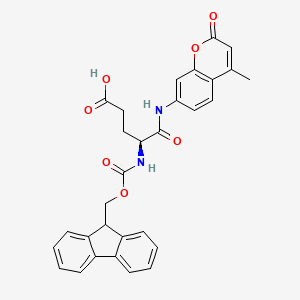

Fmoc-Glu-AMC is a synthetic amino acid derivative that is used in biochemistry and molecular biology research. It is a fluorescently labeled amino acid that can be used to track and measure peptide synthesis and protein folding. It is also used to study enzyme kinetics and protein-protein interactions. It is a useful tool for studying cellular processes and has been used in a variety of research applications.

Scientific Research Applications

Environmental Analysis : Fmoc derivatives, including Fmoc-Glu-AMC, are used for the sensitive and rapid determination of various substances in environmental samples. For instance, they are employed in the analysis of glufosinate, a pesticide, in environmental water samples. The FMOC derivatization allows for effective detection at sub-ppb levels (Sancho et al., 1994).

Biochemical Research : In biochemical research, this compound is utilized for the analysis of peptides and amino acids. It has been used for determining the levels of human β-endorphin and its analogues in various samples, using high-performance liquid chromatography (HPLC) of their Fmoc derivatives (Lewis et al., 1993).

Drug Delivery Systems : this compound derivatives are also significant in the development of drug delivery systems. For example, they have been used to synthesize oligopeptides for targeted drug delivery to bones. These peptides show potential as anti-osteoporosis drugs without the adverse side effects of conventional treatments (Sekido et al., 2001).

Neurological Research : In neurological studies, changes in glutamate levels, for which this compound can be a derivative, are investigated in relation to pain domains in conditions like fibromyalgia (Harris et al., 2008).

Peptide Synthesis : this compound is relevant in peptide synthesis, particularly in the synthesis of photocaged peptides containing amino acids like aspartic acid and glutamic acid (Tang et al., 2015).

Mechanism of Action

Target of Action

The primary target of Fmoc-Glu-AMC is the amine group of an amino acid. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in solid-phase peptide synthesis (SPPS). This allows for the step-by-step assembly of the peptide chain, one amino acid at a time, while attached to an insoluble resin support .

Pharmacokinetics

The pharmacokinetics of probes like this compound can be dependent on the fluorophore conjugated to the ligand and can vary widely . This suggests that the appropriate introduction of linker entities may be necessary to improve the pharmacokinetics of such compounds .

Result of Action

The use of the Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . This makes it an extremely valuable resource for research in the post-genomic world .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which can be influenced by the surrounding environment .

properties

IUPAC Name |

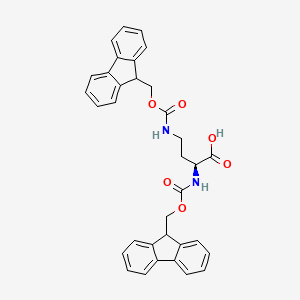

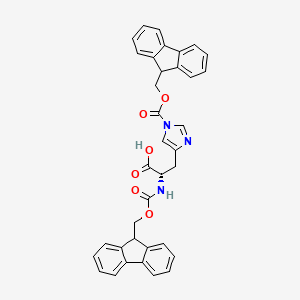

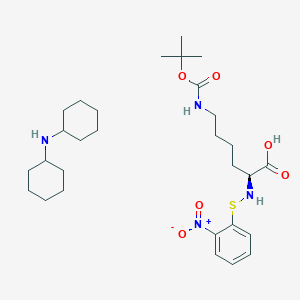

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGSEJHFHIETMV-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.